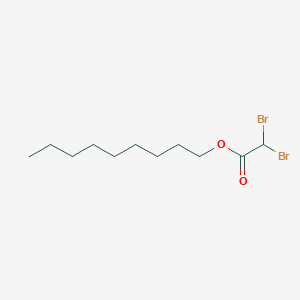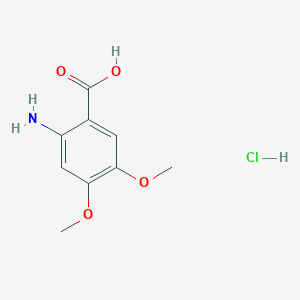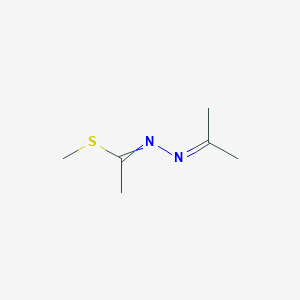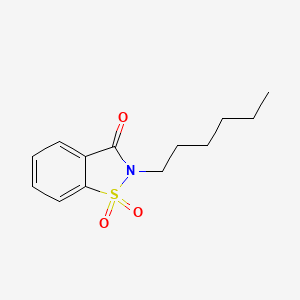![molecular formula C19H23N3O2 B14371530 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one CAS No. 90095-25-3](/img/structure/B14371530.png)
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one is a complex organic compound with the molecular formula C19H23N3O2 . It contains a phenoxazine core substituted with dimethylamino groups and a propanone side chain. This compound is known for its unique structural features and diverse applications in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one involves multiple steps, typically starting with the formation of the phenoxazine core. The dimethylamino groups are introduced through nucleophilic substitution reactions, and the propanone side chain is added via a condensation reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dimethylamino groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one: Similar in structure but with a naphthalene core instead of phenoxazine.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate: Contains a triazole ring and different functional groups. The uniqueness of this compound lies in its phenoxazine core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90095-25-3 |
|---|---|
Formule moléculaire |
C19H23N3O2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-[3,7-bis(dimethylamino)phenoxazin-10-yl]propan-1-one |
InChI |
InChI=1S/C19H23N3O2/c1-6-19(23)22-15-9-7-13(20(2)3)11-17(15)24-18-12-14(21(4)5)8-10-16(18)22/h7-12H,6H2,1-5H3 |
Clé InChI |
WGXYXWOXMVHQCJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1C2=C(C=C(C=C2)N(C)C)OC3=C1C=CC(=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
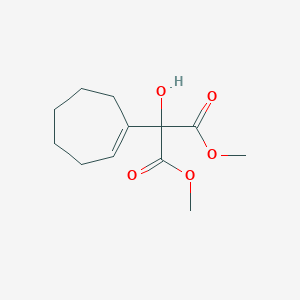
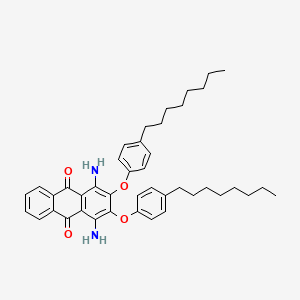

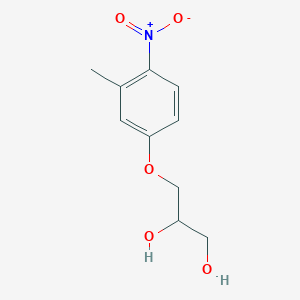
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
